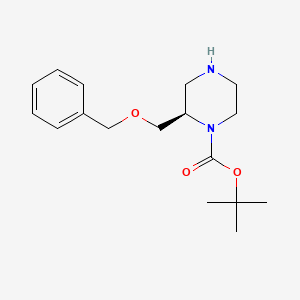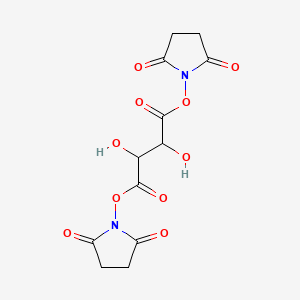
Disuccinimidyl tartrate
Übersicht
Beschreibung
Disuccinimidyl tartrate (DST) is a water-soluble crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester ends around a 4-atom spacer arm . It’s commonly used to crosslink two interacting proteins, and later releasing the interaction through cleavage of the linker . The central diol of DST can be cleaved by periodate oxidation .
Synthesis Analysis
DST is synthesized with amine-reactive NHS ester ends around a 4-atom spacer arm . It’s soluble in DMSO or DMF at a concentration of approximately 10 mM (3 mg/mL) .Molecular Structure Analysis
DST contains a total of 37 bonds; 25 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 double bonds, 2 five-membered rings, 2 hydroxylamines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
DST is a homobifunctional crosslinker that contains amine-reactive NHS ester groups . It’s commonly used for conjugating radiolabeled ligands to cell surface receptors . DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture .Physical And Chemical Properties Analysis
DST is a powder with a molecular weight of 344.24 . It’s soluble in DMSO or DMF at a concentration of approximately 10 mM (3 mg/mL) . DST is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Biodegradable Diblock Copolymers
Disuccinimidyl tartrate is used in creating a new class of diblock copolymers synthesized from biodegradable poly(lactic acid) and poly(ethylene glycol)monoamine. These polymers, activated by attaching linkers like disuccinimidyl tartrate, aim to suppress unspecific protein adsorption and enable binding of bioactive molecules for surface modification. This is particularly useful in tissue engineering applications where immobilized cell adhesion peptides or growth factors control cell behavior (Teßmar, Mikos, & Göpferich, 2002).
Tissue Adhesives and Biocompatibility
Disuccinimidyl tartrate, when combined with hydrophobically modified gelatin, forms novel tissue adhesives. These adhesives have demonstrated enhanced bonding strength, tissue-penetrating capability, and biocompatibility, making them potential candidates for clinical applications (Matsuda, Inoue, & Taguchi, 2012).
Catheter Infection Prevention
In the field of medical device safety, a biodegradable tissue adhesive composed of disuccinimidyl tartrate and human serum albumin has been developed to reduce catheter infection. This adhesive demonstrates good bonding with collagen-based casings and mild tissue reaction, indicating its efficacy in preventing infection in implanted catheters (Taguchi et al., 2014).
Protein Structure Analysis
In protein chemistry, disuccinimidyl tartrate is utilized in chemical crosslinking studies to determine the spatial arrangement of proteins. For example, it has been used to define the relative positions of antiparallel coiled coils in the desmin protofilament unit, contributing to the understanding of muscle contractile proteins (Geisler, 1993).
Crosslinking in Enzyme Studies
Disuccinimidyl tartrate is also applied in enzyme studies, as seen in the cross-linking of ubiquinone cytochrome c reductase (complex III) from beef heart mitochondria. This helps in understanding the near-neighbor relationships of polypeptides within the complex, crucial for biochemical and pharmacological studies (Smith, Capaldi, Muchmore, & Dahlquist, 1978).
Wirkmechanismus
Target of Action
Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker that primarily targets primary amines . These primary amines are present on the side chain of lysine (K) residues and the N-terminus polypeptides . The primary amines are crucial for protein structure and function, making them an ideal target for DST.
Mode of Action
DST contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . These NHS esters react with the primary amines to form stable amide bonds, resulting in the release of N-hydroxysuccinimide . This reaction proceeds efficiently in pH 7-9 buffers . The formation of these bonds allows DST to crosslink proteins, facilitating the identification of relationships between near-neighbor proteins and ligand-receptor interactions .
Biochemical Pathways
The crosslinking action of DST can affect multiple biochemical pathways by altering protein structures and interactions . By crosslinking proteins, DST can influence the spatial organization of proteins, which is crucial for the efficiency of many biochemical pathways . .
Pharmacokinetics
DST is lipophilic and membrane-permeable . DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture . .
Result of Action
The result of DST’s action is the formation of stable amide bonds between proteins, which can alter protein conformation and interactions . This can have various molecular and cellular effects, depending on the proteins involved. For example, DST is commonly used for conjugating radiolabeled ligands to cell surface receptors , which can influence cell signaling and other cellular processes.
Action Environment
The action of DST is influenced by several environmental factors. For instance, the reaction of DST with primary amines proceeds efficiently in pH 7-9 buffers . Hydrolysis of the NHS ester is a competing reaction and increases with increasing pH . Moreover, DST is moisture-sensitive, and it is recommended to store DST desiccated at 4°C . The solvent used to dissolve DST (such as DMSO or DMF) can also influence its action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disuccinimidyl tartrate | |
CAS RN |
77658-91-4 | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)

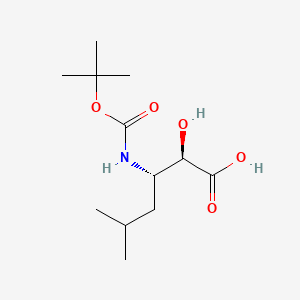


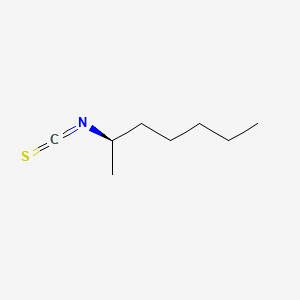
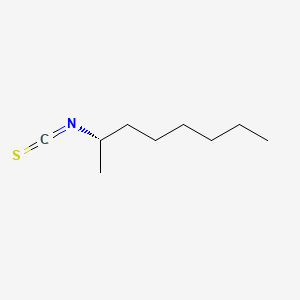

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

